Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)
CAS No.:
Cat. No.: VC17314235
Molecular Formula: C9H5N3O2
Molecular Weight: 187.15 g/mol
* For research use only. Not for human or veterinary use.
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) -](/images/structure/VC17314235.png)
Specification
Molecular Formula | C9H5N3O2 |
---|---|
Molecular Weight | 187.15 g/mol |
IUPAC Name | 2,7,9-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol |
Standard InChI | InChI=1S/C9H5N3O2/c13-7-5-6(8(7)14)12-9-4(11-5)2-1-3-10-9/h1-3,13-14H |
Standard InChI Key | FJTONNXBCGYICR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC3=C(C(=C3N=C2N=C1)O)O |
Introduction
Structural and Nomenclature Analysis
Core Framework and Nomenclature
The compound’s systematic name, Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI), reflects its intricate architecture. The pyrido[2,3-e]pyrazine core consists of a pyridine ring fused to a pyrazine ring at the 2,3- and e-positions, respectively. A cyclobutane ring is annulated at the [b] position, while the 6,7-dione groups introduce ketone functionalities. The 5,8-dihydro designation indicates partial saturation at the 5th and 8th positions, reducing aromaticity and altering reactivity .
Comparative Structural Features
Structural analogs, such as pyrido[2,3-b]pyrazin-8-one derivatives, exhibit planar bicyclic systems with ketone groups that influence electronic distribution. For instance, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, synthesized from 5-bromo-2,3-diamino pyridine and ethyl pyruvate, demonstrates how substituents like bromine and methyl groups modulate stability and reactivity . Similarly, copper(I) complexes with pyridine-phosphine ligands highlight the role of heteroatoms in coordinating metal ions, as seen in Group 11 metal complexes .
Synthetic Methodologies
Cyclization Strategies
Pyrido-pyrazine derivatives are typically synthesized via cyclocondensation reactions. For example, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol is prepared by reacting 5-bromo-2,3-diamino pyridine with ethyl pyruvate in toluene under reflux . This method could be adapted for the target compound by substituting diamino precursors with cyclobutane-containing analogs.
Table 1: Synthetic Routes for Pyrido-Pyrazine Derivatives
*Hypothetical pathway inferred from analogous reactions .
Functionalization Reactions
Post-cyclization modifications, such as O-alkylation or hydrazide formation, are common. Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate, synthesized via reaction with ethyl chloroacetate, exemplifies how ester groups can be introduced to enhance solubility . For the target compound, similar strategies could append functional groups at the 6,7-dione positions.
Biological Activity and Mechanisms
Antibacterial and Antiviral Applications
Heterocyclic diones are known to intercalate DNA or inhibit viral proteases. The ketone functionalities in the target compound could chelate metal ions essential for microbial enzymes, analogous to quinolone antibiotics.
Materials Science Applications
Luminescent Coordination Complexes
Group 11 metal complexes, such as Cu(I)-pyridine-phosphine systems, exhibit tunable luminescence dependent on Cu···Cu distances and ligand geometry . The target compound’s nitrogen-rich framework could act as a bridging ligand, forming emissive complexes with d metals.
Table 2: Structural Parameters of Copper Complexes
Comparative Analysis with Related Heterocycles
Pyrido[2,3-b]pyrazin-8-one vs. Target Compound
While pyrido[2,3-b]pyrazin-8-one lacks the cyclobutane ring, its synthetic accessibility and bioactivity profile provide a benchmark for evaluating the target compound’s potential. The cyclobutane moiety may sterically hinder interactions but improve metabolic stability.
Triazole- and Quinoline-Based Systems
Compounds like 1H-pyrazolo[4,3-b]quinolin-5-one emphasize the role of fused rings in enhancing binding affinity. The target compound’s dione groups offer additional hydrogen-bonding sites, potentially increasing target selectivity.
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